![molecular formula C12H20N2S B12589557 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- CAS No. 326478-34-6](/img/structure/B12589557.png)
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- is an organic compound with a complex structure that includes a thiol group, a pyridine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- typically involves multiple steps. One common method includes the reaction of 2-methyl-1-propanethiol with a pyridine derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino and pyridine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the specific substituents, but typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The pyridine ring may interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Propanethiol, 2-methyl-: A simpler thiol compound with similar reactivity but lacking the pyridine and amino groups.
2-Methyl-1-propanethiol: Another related compound with a similar thiol group but different structural features.
Uniqueness
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and reactions.
Properties
CAS No. |
326478-34-6 |
|---|---|
Molecular Formula |
C12H20N2S |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
2-methyl-1-[methyl(2-pyridin-2-ylethyl)amino]propane-2-thiol |
InChI |
InChI=1S/C12H20N2S/c1-12(2,15)10-14(3)9-7-11-6-4-5-8-13-11/h4-6,8,15H,7,9-10H2,1-3H3 |
InChI Key |
ARBCVUZBSYLINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)CCC1=CC=CC=N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


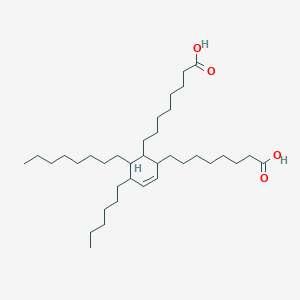
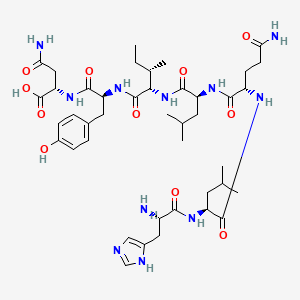
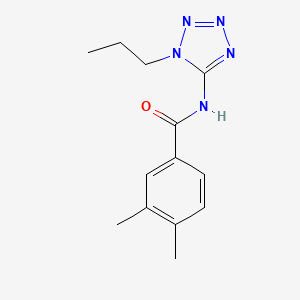
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
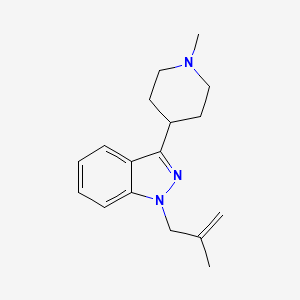
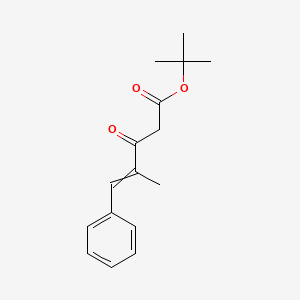
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)
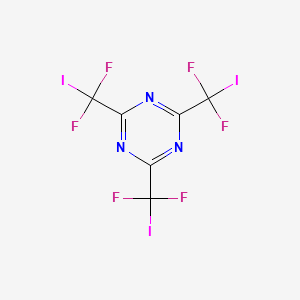
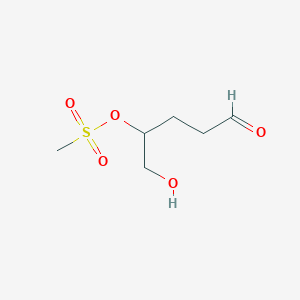
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
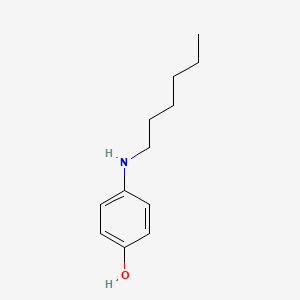
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
